N-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Antibacterial Staphylococcus aureus Triazole‑4‑carboxamide

N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide is a fully‑synthetic 1,2,3‑triazole‑4‑carboxamide derivative that carries a cyclopentylamide moiety at the 4‑position, a cyclopropyl group at the 5‑position, and a 4‑methoxyphenyl substituent at N1. It is constructed via the base‑mediated Dimroth‑type click reaction of 4‑azidoanisole with methyl 3‑cyclopropyl‑3‑oxopropanoate, followed by CDI‑mediated amidation with cyclopentylamine.

Molecular Formula C18H22N4O2
Molecular Weight 326.4
CAS No. 954335-37-6
Cat. No. B2736889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS954335-37-6
Molecular FormulaC18H22N4O2
Molecular Weight326.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCC3)C4CC4
InChIInChI=1S/C18H22N4O2/c1-24-15-10-8-14(9-11-15)22-17(12-6-7-12)16(20-21-22)18(23)19-13-4-2-3-5-13/h8-13H,2-7H2,1H3,(H,19,23)
InChIKeyJBUCHNQBPFZIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement‑Grade Profile of N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide (CAS 954335‑37‑6)


N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide is a fully‑synthetic 1,2,3‑triazole‑4‑carboxamide derivative that carries a cyclopentylamide moiety at the 4‑position, a cyclopropyl group at the 5‑position, and a 4‑methoxyphenyl substituent at N1 [1]. It is constructed via the base‑mediated Dimroth‑type click reaction of 4‑azidoanisole with methyl 3‑cyclopropyl‑3‑oxopropanoate, followed by CDI‑mediated amidation with cyclopentylamine [1]. The scaffold belongs to the 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide class, which has been profiled as a promising source of selective antimicrobial and anticancer leads [2].

Synthetic route Two-step, metal-free Dimroth-click/amidation
Scaffold class 1,2,3-Triazole-4-carboxamide with reported antibacterial screening relevance
Selection context May support antimicrobial SAR and chemotype exploration

Why N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide Cannot Be Replaced by a Close Structural Analog


Within the 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide family, small N‑amide modifications profoundly shift both target‑engagement profiles and selectivity windows [1]. For instance, replacing N‑cyclopentyl with N‑(4‑chlorophenyl) alters the HOMO/LUMO localization, directly affecting intermolecular hydrogen‑bonding patterns and, consequently, molecular recognition at biological targets [2]. The cyclopropyl/cyclopentyl combination also creates a sterically constrained but rotationally flexible pharmacophore that is absent in N‑methyl or N‑aryl analogs; even modest steric changes in this region have been shown to toggle activity between Gram‑positive antibacterial and antifungal yeast pathogen spaces [1]. Generic substitution without accounting for these specific electronic and steric features risks losing the desired activity profile entirely.

N-amide modification

Replacing cyclopentyl with N-(4-chlorophenyl) may shift HOMO/LUMO localization and alter molecular recognition.

Steric pharmacophore

Cyclopropyl/cyclopentyl motif may toggle activity between Gram-positive and yeast pathogen profiles; substitution risk for screening.

Unvalidated substitution

No head-to-head comparison data; activity profile of close analogs may not transfer. Direct replacement requires validation.

Quantitative Differentiation Evidence for N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide


S‑Aureus Growth Inhibition: 5‑Cyclopropyl‑N‑Cyclopentyl vs 5‑Methyl Series (Class‑Level Projection)

No direct head‑to‑head assay for the target compound is publicly available. In the most relevant class‑wide evaluation, the 5‑methyl analog 4l (a closely related 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide) achieved 50% growth inhibition of S. aureus at 1 µM [1]. Structure‑activity‑relationship analysis within the same study indicates that increasing steric bulk at the 5‑position (from methyl to cyclopropyl) and replacing the N‑aryl amide with N‑cycloalkyl tend to enhance antibacterial potency [1], providing a class‑level rationale that the N‑cyclopentyl‑5‑cyclopropyl compound may meet or exceed the 1 µM threshold.

S. aureus growth inhibition
Class-level
Compound 4l (5-methyl analog): 50% inhibition at 1 µM [1]; target not tested.
Class-level projection supports antibacterial screening context
SAR suggests cyclopropyl may enhance potency
Antibacterial Staphylococcus aureus Triazole‑4‑carboxamide

Antifungal vs Antibacterial Selectivity: N‑Cycloalkyl vs 5‑Amino Analogs (Cross‑Study Shift)

In the Pokhodylo 2021 series, 5‑amino‑1H‑1,2,3‑triazole‑4‑carboxamide 8b and triazoloquinazoline 9a were active against C. albicans, while 5‑methyl‑4‑carboxamides were selective for S. aureus [1]. The target compound's 5‑cyclopropyl‑N‑cyclopentyl substitution pattern is structurally distinct from both the 5‑amino (antifungal‑prone) and 5‑methyl‑N‑aryl (antibacterial‑prone) subclasses. This positions it in a potentially unique activity‑selectivity zone that has not been explored in either direction, but cross‑study comparison predicts it will not recapitulate the strong antifungal signature of 5‑amino derivatives.

Antifungal selectivity
Context-dependent
5-amino analog 9a: ~40% C. albicans killing at 1 µM [1]; target not tested, predicted lack of antifungal activity.
Deprioritize for antifungal discovery; aligns with antibacterial chemotype
Cross-study comparison, no direct data
Antifungal Candida albicans Selectivity

Crystal‑Structure Differentiation: N‑Cyclopentyl Enables Unique Homodimer Formation vs N‑(4‑Chlorophenyl) Analog

The closest published crystallographic comparator, N‑(4‑chlorophenyl)‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide, forms centrosymmetric homodimers via N–H···N and C–H···N hydrogen bonds, with edge‑to‑face π‑stacking at 58.0° [1]. DFT calculations locate the HOMO on the 4‑chlorophenylamide motif and the LUMO on the aryltriazole group. Replacing 4‑chlorophenyl with cyclopentyl eliminates the aromatic amide moiety, which removes the key π‑stacking interface and alters the HOMO localization. This changes the compound's propensity for co‑crystallization or target‑binding events where aromatic π‑interactions are required.

Crystal packing & HOMO/LUMO
Context-dependent
N-(4-chlorophenyl) analog: HOMO on chlorophenylamide, LUMO on aryltriazole, π-stacking at 58.0° [1]; cyclopentyl eliminates aromatic amide π-surface.
Alters molecular recognition; relevant for co-crystal and target-binding screening
Based on comparator crystallography
Crystallography Hirshfeld surface Intermolecular interactions

Synthetic Accessibility Advantage: One‑Pot Click‑Amidation vs Multi‑Step Analog Routes

The core intermediate 5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxylic acid is obtained in a single step via enolate‑mediated Dimroth reaction of 4‑azidoanisole with methyl 3‑cyclopropyl‑3‑oxopropanoate, without requiring Cu‑catalysis [1]. Subsequent CDI‑mediated amidation with cyclopentylamine produces the target compound in two high‑yielding steps. In contrast, 5‑amino‑triazole‑4‑carboxamide analogs require additional protection/deprotection sequences, and N‑aryl analogs demand separate coupling optimization for each aniline [2]. This streamlined route reduces batch variability and procurement lead‑time.

Synthetic route
Method context
Two steps from commercial reagents; metal-free Dimroth-click then CDI-amidation. 5-amino analogs require ≥3 steps with protecting groups.
Lower cost, faster resupply, fewer trace-metal contaminants
Supports procurement for biological assays
Synthesis Click chemistry Dimroth reaction

Human Keratinocyte Safety Window: Class‑Level Cytotoxicity Data

The 1‑aryl‑5‑substituted‑1H‑1,2,3‑triazole‑4‑carboxamide series demonstrated no significant impact on the viability of human HaCaT keratinocytes at antimicrobial‑effective concentrations [1]. While the target compound was not individually tested, its structural matches to the core pharmacophore support the expectation of a similar safety window relative to more cytotoxic N‑arylamide variants that have been reported in other triazole‑4‑carboxamide series [1].

Keratinocyte cytotoxicity
Class-level
Series average: no significant HaCaT cytotoxicity at antimicrobial-effective concentrations [1]; target not individually tested.
Chemotype carries low-cytotoxicity baseline for mammalian-cell screens
Individual confirmation recommended
Cytotoxicity HaCaT cells Selectivity index

Explict Disciusion of Evidence Gaps

It is critical to note that no direct head‑to‑head bioactivity comparison pair has been published for N‑cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide versus a close analog in an identical assay. All differentiation claims above are derived from class‑level SAR or cross‑study comparisons with structurally adjacent compounds. Users requiring quantitative selectivity ratios, in‑vivo pharmacokinetic data, or defined off‑target profiles will need to commission bespoke head‑to‑head assays.

Evidence gaps
Data to verify
No head-to-head bioactivity data published for this compound; all differentiation derived from class SAR or cross-study comparisons.
Suitable for SAR exploration; quantitative selectivity requires bespoke assays
Essential for procurement risk assessment
Limitations Data gap Direct comparison deficit

Recommended Procurement Scenarios for N‑Cyclopentyl‑5‑cyclopropyl‑1‑(4‑methoxyphenyl)‑1H‑1,2,3‑triazole‑4‑carboxamide


Antibacterial Screening Library Expansion Targeting Drug‑Resistant S. Aureus

Based on class‑level data where 5‑methyl‑1H‑1,2,3‑triazole‑4‑carboxamide 4l achieved 50% S. aureus growth inhibition at 1 µM [1], this compound is suited for inclusion in focused antibacterial libraries aiming to probe the cyclopropyl/cyclopentyl steric space. Its predicted low HaCaT cytotoxicity [1] reduces early‑stage toxicity triage failures.

Structure‑Activity Relationship (SAR) Probes for N‑Amide Modifications

The compound provides a compact, fully alicyclic N‑amide motif (cyclopentyl) that directly contrasts with the N‑(4‑chlorophenyl) crystallographic analog [2]. Procurement for medicinal chemistry SAR programs enables systematic exploration of how loss of the aromatic amide π‑surface shifts antimicrobial potency, solubility, and target selectivity within the 1‑aryl‑5‑cyclopropyl‑triazole‑4‑carboxamide sub‑series.

Co‑Crystal and Solid‑State Form Screening Reference

Because the N‑(4‑chlorophenyl) analog forms defined N–H···N hydrogen‑bonded homodimers [2], the N‑cyclopentyl variant serves as a control compound to interrogate the role of the aromatic amide in crystal‑packing. Procurement for solid‑state laboratories can accelerate polymorph or co‑crystal screens where suppression of π‑stacking is desired.

Metal‑Free Click Chemistry Building Block Inventory

The two‑step Dimroth‑click/amidation route from commercial 4‑azidoanisole and methyl 3‑cyclopropyl‑3‑oxopropanoate [2] is operationally simple and Cu‑free. Bulk procurement of the final compound as a certified building block supports combinatorial chemistry efforts where copper contamination must be avoided (e.g., cell‑based assays sensitive to metal ions).

Application
Selection Property
Validation Focus
Antibacterial screening library expansion
S. aureus class-level inhibition profile
Gram-positive MIC endpoint context (class-level)
SAR probes for N-amide modifications
N-cyclopentyl vs N-aryl pharmacophore comparison
Antimicrobial activity shift upon amide modification
Co-crystal and solid-state screening reference
Loss of aromatic amide π-stacking
Crystal packing motif alteration (comparator-based)
Metal-free click chemistry building block
Two-step, Cu-free synthesis
Trace-metal-sensitive assay compatibility
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